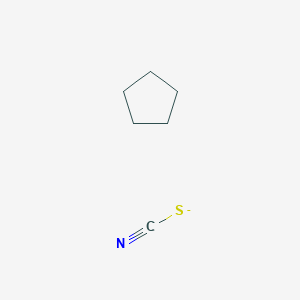

Cyclopentane;thiocyanate

Description

Properties

Molecular Formula |

C6H10NS- |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

cyclopentane;thiocyanate |

InChI |

InChI=1S/C5H10.CHNS/c1-2-4-5-3-1;2-1-3/h1-5H2;3H/p-1 |

InChI Key |

DZOMHRUKWWPQKY-UHFFFAOYSA-M |

Canonical SMILES |

C1CCCC1.C(#N)[S-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;thiocyanate can be achieved through several methods. One common approach involves the reaction of cyclopentane with thiocyanogen (SCN2) under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Another method involves the use of cyclopentyl halides (such as cyclopentyl chloride) and potassium thiocyanate (KSCN) in a nucleophilic substitution reaction. This reaction is usually carried out in an organic solvent like acetone or ethanol, with the temperature maintained at around 50-60°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and automated systems are commonly used to optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;thiocyanate undergoes various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiocyanate group to amines or other functional groups.

Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl derivatives, while reduction can produce cyclopentylamines. Substitution reactions can lead to a variety of cyclopentyl derivatives with different functional groups.

Scientific Research Applications

Cyclopentane;thiocyanate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopentane;thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Additionally, the cyclopentane ring can influence the compound’s overall stability and reactivity, affecting its interactions with enzymes and other proteins.

Comparison with Similar Compounds

Table 1: Cyclopentane vs. Cyclopropane, Cyclohexane, and Cyclopentene

- Cyclopropane : Highly strained (60° bond angles), historically used as an anesthetic but phased out due to explosion risks. Cyclopentane has lower strain and is safer for industrial use .

- Cyclohexane : Larger ring with chair conformation, higher boiling point, and broader use in polymer production (e.g., nylon-6,6). Cyclopentane’s lower boiling point makes it preferable in low-temperature applications .

- Cyclopentene : Unsaturated analog with a double bond, enabling addition reactions (e.g., hydrogenation to cyclopentane). Cyclopentene is more reactive but less thermally stable .

Cyclopentane vs. Thiocyanate Compounds

Table 2: Cyclopentane vs. Sodium Thiocyanate and Ammonium Thiocyanate

- Sodium Thiocyanate: Used in ammonia/NaSCN absorption refrigeration systems. Unlike cyclopentane, it is non-flammable but corrosive to metals .

- Ammonium Thiocyanate : Employed in biochemistry to measure antibody binding strength. Cyclopentane lacks this functional versatility but offers advantages in thermal systems .

Research Findings and Data

Thermodynamic Performance in ORCs

Cyclopentane achieves a thermal efficiency of ~18% in ORCs, with evaporator pressures of 2–5 bar at 100–150°C. Its low critical temperature (238°C) limits high-temperature applications but ensures stability in moderate conditions .

Q & A

Q. What contradictions exist in reported data on cyclopentane thiocyanate’s crystal packing, and how can they be resolved?

- Methodological Answer :

- Data Reconciliation : Compare XRD data from multiple studies (e.g., CCDC entries). Discrepancies in unit cell parameters may arise from polymorphism or solvent inclusion.

- Variable-Temperature XRD : Perform experiments at 100–300 K to assess thermal expansion effects. Pair with Hirshfeld surface analysis to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.